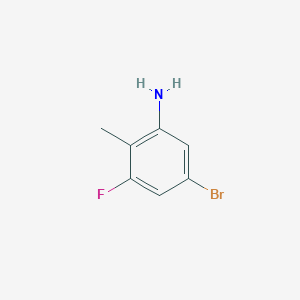

5-Bromo-3-fluoro-2-methylaniline

Description

Significance of Halogenated Aromatic Amines as Synthetic Intermediates

Halogenated aromatic amines are critically important synthetic building blocks, primarily due to their utility in a myriad of chemical reactions. bldpharm.com Their significance stems from the unique reactivity imparted by the halogen and amine substituents. Aryl halides are pivotal for cross-coupling chemistries, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which are among the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. bldpharm.com

The introduction of halogen atoms into an organic molecule is a crucial transformation in organic synthesis, with halogenated compounds forming the basis for approximately 20% of all active pharmaceutical ingredients (APIs) and 30% of agrochemicals. ambeed.com While chlorine and fluorine are often present in the final products, bromo- and iodo-substituted compounds are frequently used as key intermediates due to the reactivity of the C-Br and C-I bonds. ambeed.com The amine group, being a strong activating group, influences the reactivity of the aromatic ring and can be readily modified or used to direct subsequent reactions. myskinrecipes.com This dual functionality makes halogenated anilines exceptionally versatile precursors for pharmaceuticals, dyes, pigments, and advanced materials. asischem.comnih.gov

Positional Isomerism and Substituent Effects in Fluoro-Bromo-Methylanilines

The reactivity and properties of a substituted benzene (B151609) ring are profoundly influenced by the nature and position of its substituents. avantorsciences.com In fluoro-bromo-methylanilines, the interplay between the amino, methyl, fluoro, and bromo groups dictates the molecule's chemical behavior. This is understood through the concepts of positional isomerism and substituent effects.

Positional Isomerism: The specific arrangement of the fluoro, bromo, and methyl groups on the aniline (B41778) ring gives rise to numerous positional isomers, each with distinct physical and chemical properties. ossila.com For example, 5-Bromo-3-fluoro-2-methylaniline is one of several possible isomers, and its reactivity will differ from that of, for instance, 4-Bromo-3-fluoro-2-methylaniline or 2-Bromo-3-fluoro-5-methylaniline. chemicalbook.comsigmaaldrich.com This isomerism is critical in drug design and materials science, where a precise three-dimensional structure is often required for a desired biological activity or physical property.

Substituent Effects: Each group on the aniline ring exerts electronic effects that either activate or deactivate the ring towards further substitution and direct incoming groups to specific positions (ortho, meta, or para). sigmaaldrich.comossila.com These effects are a combination of inductive effects (through sigma bonds) and resonance effects (through the pi system).

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance. It is a strong ortho, para-director. myskinrecipes.com

Methyl Group (-CH₃): An activating group that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. ossila.com

In this compound, the cumulative effect of these substituents creates a unique electronic environment on the aromatic ring, influencing its nucleophilicity and the regioselectivity of its reactions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -NH₂ (Amino) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Donating | Donating (Hyperconjugation) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Br (Bromo) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Overview of this compound's Academic Relevance

This compound (CAS 886761-86-0) is a specialized chemical building block with significant relevance in medicinal chemistry and organic synthesis. Its structure, featuring distinct bromo, fluoro, methyl, and amino substituents, makes it a valuable intermediate for creating complex molecules with specific biological activities. avantorsciences.com

The compound is widely utilized in the pharmaceutical industry as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). avantorsciences.com Research indicates its particular value in the development of drugs targeting neurological disorders and cancer. avantorsciences.com The bromine atom serves as a convenient site for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. avantorsciences.com The fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of a final drug molecule, making fluorinated building blocks highly desirable in drug discovery.

Furthermore, this compound serves as a versatile building block in broader organic chemistry research for constructing complex, highly substituted aromatic compounds that are pivotal for discovering new materials and therapeutic agents. avantorsciences.com The academic and commercial interest in this and similar compounds is underscored by the numerous patents associated with its isomers, highlighting its role in proprietary research and development. For instance, the closely related isomer 5-Bromo-4-fluoro-2-methylaniline is a key ingredient for synthesizing activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor, demonstrating the tangible impact of this class of compounds in biochemical and medicinal research. sigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 886761-86-0 |

| Molecular Formula | C₇H₇BrFN |

| Molecular Weight | 204.04 g/mol |

| Synonyms | 2-Amino-4-bromo-6-fluorotoluene |

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-3-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOCIQQLMNJJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372198 | |

| Record name | 5-bromo-3-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-86-0 | |

| Record name | 5-bromo-3-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Fluoro 2 Methylaniline

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds. For 5-Bromo-3-fluoro-2-methylaniline, achieving the correct placement of the bromine atom is paramount.

Electrophilic Aromatic Substitution Strategies (e.g., Bromination of Fluorinated Methylanilines)

A direct and common approach to introducing a bromine atom onto an activated aromatic ring is through electrophilic aromatic substitution. In the case of synthesizing this compound, the starting material would be 3-fluoro-2-methylaniline (B146951). The amino (-NH₂) group is a strong activating group and is ortho-, para- directing, while the fluorine (-F) atom is a deactivating group but is also ortho-, para- directing. The methyl (-CH₃) group is a weak activating group and is also ortho-, para- directing.

Considering the directing effects of these substituents, the positions ortho and para to the powerful amino group are highly activated. The position para to the amino group (position 5) is the most sterically accessible and electronically favored position for electrophilic attack. The fluorine atom at position 3 and the methyl group at position 2 will also influence the regioselectivity. The bromine will preferentially add to the position that is most activated and least sterically hindered. In this case, the C5 position is para to the amino group and meta to both the fluoro and methyl groups, making it the most probable site for bromination.

A common reagent for such a transformation is N-bromosuccinimide (NBS), which is a milder and more selective brominating agent than elemental bromine. guidechem.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or acetonitrile.

Reaction Scheme:

The selectivity of this reaction is generally high, with the major product being the desired 5-bromo isomer. However, small amounts of other isomers may be formed, necessitating purification. The reactivity of anilines can sometimes lead to polybromination, but by controlling the stoichiometry of the brominating agent and the reaction conditions, monobromination can be favored. vedantu.com

Nucleophilic Aromatic Substitution Routes for Fluorine Incorporation

While less common for this specific target molecule, nucleophilic aromatic substitution (SNAr) can be a viable strategy for introducing a fluorine atom. This approach would typically involve a precursor with a good leaving group, such as a nitro or chloro group, at the C3 position. For instance, starting with 5-bromo-3-nitro-2-methylaniline, a nucleophilic substitution with a fluoride (B91410) source could be attempted. However, SNAr reactions generally require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring for nucleophilic attack. In this case, the activating groups for SNAr are not optimally positioned, making this route less efficient than others.

Multi-Step Synthetic Pathways from Readily Available Precursors

Reduction of Nitroaromatic Compounds

A robust and widely used method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. wikipedia.org This pathway to this compound would begin with a suitable precursor, such as 5-bromo-3-fluoro-2-nitrotoluene. The synthesis of this nitroaromatic intermediate can be achieved through the nitration of a bromofluorotoluene or the bromination of a fluoronitrotoluene. For example, the bromination of 3-fluoro-2-nitrotoluene (B1357575) would be expected to yield the desired 5-bromo-3-fluoro-2-nitrotoluene with good regioselectivity due to the directing effects of the existing substituents.

Once the nitroaromatic precursor is obtained, the nitro group can be readily reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation with H₂ gas over a metal catalyst like palladium on carbon (Pd/C), or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgresearchgate.net These reduction reactions are typically high-yielding and chemoselective. organic-chemistry.org

Reaction Scheme:

Diazotization-Rearrangement Methods

Diazotization reactions, such as the Sandmeyer reaction, provide a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. chemicalbook.commdpi.com A plausible route to this compound using this methodology could start from 2-methyl-3,5-diaminofluorobenzene. Diazotization of one of the amino groups followed by a Sandmeyer reaction with a bromide source, such as copper(I) bromide (CuBr), would introduce the bromine atom. numberanalytics.com

This approach offers flexibility but requires careful control of the diazotization and subsequent substitution steps to avoid side reactions. The synthesis of the starting diamine may also involve multiple steps.

Comparative Analysis of Preparation Methods Regarding Yield and Selectivity

The choice of synthetic route for this compound depends on a balance of factors, primarily yield and selectivity.

| Method | Starting Material | Key Steps | Typical Yield | Selectivity | Advantages | Disadvantages |

| Electrophilic Bromination | 3-Fluoro-2-methylaniline | Bromination (e.g., with NBS) | Moderate to High | Good to Excellent | Direct, one-step reaction. | Potential for over-bromination; may require chromatographic purification. |

| Reduction of Nitroaromatic | 5-Bromo-3-fluoro-2-nitrotoluene | Reduction of nitro group | High to Excellent | Excellent | High-yielding final step; clean reaction. | Requires prior synthesis of the nitroaromatic precursor. |

| Diazotization-Rearrangement | 2-Methyl-3,5-diaminofluorobenzene | Diazotization, Sandmeyer reaction | Moderate | Good | Versatile for introducing various substituents. | Multi-step synthesis of the starting diamine; potential for side reactions. |

Electrophilic bromination of 3-fluoro-2-methylaniline is a more direct route. Modern brominating agents and controlled conditions can lead to high selectivity, making this an attractive option if the starting aniline (B41778) is readily available. thieme-connect.de However, the highly activating nature of the amino group can sometimes lead to mixtures of products, necessitating careful optimization and purification. vedantu.com

The diazotization-rearrangement route is generally more complex due to the need to synthesize the appropriate diamine precursor and the potential for side reactions during the diazotization and substitution steps. While versatile, it may not be the most efficient method for this specific target unless the starting diamine is easily accessible.

Advanced Synthetic Techniques and Catalyst Systems for Production

The industrial production of highly substituted anilines, such as this compound, increasingly relies on advanced synthetic methodologies that offer improvements in efficiency, selectivity, and environmental impact over classical multi-step procedures. While specific proprietary methods for this exact compound are not extensively detailed in public literature, the principles of modern catalytic chemistry provide a clear framework for its potential synthesis. These techniques primarily revolve around transition-metal catalysis, particularly using palladium, as well as emerging photoredox catalysis. researchgate.net Such methods allow for the direct formation of carbon-nitrogen or carbon-halogen bonds on a pre-functionalized aromatic core, providing efficient pathways to complex molecules.

A prominent advanced strategy for aniline synthesis is the palladium-catalyzed amination reaction, often referred to as the Buchwald-Hartwig amination. galchimia.com This reaction enables the coupling of an aryl halide or triflate with an amine source. In a hypothetical synthesis of this compound, this could involve the catalytic amination of a precursor like 1,5-dibromo-3-fluoro-2-methylbenzene.

While a direct example for the target compound is scarce, detailed research on the synthesis of the closely related compound, 5-Fluoro-2-methylaniline, illustrates the power of this approach. In one documented procedure, an aryl halide is coupled with ammonium (B1175870) sulfate (B86663), serving as the ammonia (B1221849) surrogate, using a sophisticated palladium catalyst system. chemicalbook.com The catalyst system is composed of a palladium precursor, Pd(P(o-tol)3)2, and a specialized phosphine (B1218219) ligand, CyPF-PtBu. chemicalbook.com This combination facilitates the challenging C-N bond formation with high efficiency. The reaction is conducted in an anhydrous solvent like dioxane and requires a strong base, such as sodium tert-butoxide, to proceed. chemicalbook.com

The research findings for this analogous synthesis provide specific parameters that underscore the precision of modern catalytic methods. chemicalbook.com

Interactive Data Table: Palladium-Catalyzed Synthesis of 5-Fluoro-2-methylaniline chemicalbook.com

| Parameter | Value |

|---|---|

| Aryl Substrate | Aryl Halide (1 equiv) |

| Amine Source | Ammonium sulfate (1.5 equiv) |

| Catalyst Precursor | Pd(P(o-tol)3)2 (0.5 mol %) |

| Catalyst Ligand | CyPF-PtBu (0.5 mol %) |

| Base | Sodium tert-butoxide (4.5 equiv) |

| Solvent | Anhydrous Dioxane |

| Reaction Time | 8 hours |

| Yield | 76% |

This catalytic approach is a significant advancement over traditional methods, which might involve harsh conditions like nitration followed by reduction. The catalyst and ligand system is crucial for the reaction's success, enabling the transformation under relatively mild conditions and with high functional group tolerance. galchimia.com

Another frontier in aniline synthesis is the application of photoredox catalysis. researchgate.netgalchimia.com These methods use light energy to drive chemical reactions via single-electron transfer (SET) pathways. galchimia.com For instance, photoredox-cobalt dual catalysis has been developed for the dehydrogenative coupling of amines and ketones to construct the aniline ring in situ. galchimia.com This strategy involves the condensation of a ketone and an amine to form an enamine, which is then oxidized through a catalytic cycle involving an iridium-based photosensitizer and a cobalt co-catalyst to ultimately yield the aromatic aniline product. galchimia.com Such innovative, multi-component reactions represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from simple, readily available starting materials. beilstein-journals.org

While the direct application of these specific photoredox systems to produce this compound would require significant research and development, they represent the cutting edge of synthetic organic chemistry and are indicative of the types of advanced processes being explored for the production of complex pharmaceutical intermediates.

Chemical Reactivity and Reaction Pathways of 5 Bromo 3 Fluoro 2 Methylaniline

Reactivity of Halogen Substituents on the Aromatic Ring

The presence of two different halogens, bromine and fluorine, on the aromatic ring allows for selective functionalization through various catalytic and substitution reactions. The differing reactivity of the C-Br and C-F bonds is key to this selectivity.

Cross-Coupling Reactions at the Bromide Position (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira Couplings)

The bromide at the C-5 position is the more reactive site for palladium-catalyzed cross-coupling reactions compared to the fluoride (B91410) at C-3. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. nih.gov For unprotected ortho-bromoanilines, like 5-bromo-3-fluoro-2-methylaniline, efficient Suzuki-Miyaura reactions can be achieved, providing good to excellent yields for a variety of substrates. nih.gov The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org The bromide position of this compound can readily undergo amination with primary or secondary amines. chemspider.comorganic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for the reaction's success and can be tailored for different amine substrates. libretexts.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form C(sp)-C(sp²) bonds. organic-chemistry.orgnih.gov The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org The bromide on this compound can be selectively coupled with various terminal alkynes, leaving the fluoride intact for potential further modification. soton.ac.uk

Table 1: Overview of Cross-Coupling Reactions at the Bromide Position

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd Catalyst, Cu(I) co-catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr) at the Fluoride Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl fluorides. researchgate.net The fluorine atom is a poor leaving group in general, but its departure can be facilitated when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to it. libretexts.orgmasterorganicchemistry.com In this compound, the activating groups are not strongly electron-withdrawing, which makes SNAr at the fluoride position less favorable than cross-coupling at the bromide position. However, under forcing conditions or with very strong nucleophiles, substitution of the fluoride can occur. libretexts.org The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a negatively charged Meisenheimer intermediate. researchgate.netlibretexts.org

Role of Halogens as Leaving Groups in Catalytic Reactions

In catalytic reactions, particularly palladium-catalyzed cross-couplings, the reactivity of the halogen leaving group is critical. The relative reactivity generally follows the order: I > Br > Cl >> F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-F bond, making the oxidative addition of the C-Br bond to the palladium(0) catalyst much more facile. libretexts.org This difference in reactivity allows for the selective functionalization of the bromide position in this compound while leaving the fluoride position untouched for subsequent reactions.

Reactivity of the Amine Functional Group

The primary amine group (-NH₂) on the aromatic ring is nucleophilic and can participate in a variety of reactions.

Nucleophilic Substitution Reactions

The amine group can act as a nucleophile and undergo substitution reactions, such as alkylation with alkyl halides. mnstate.edu However, polyalkylation is a common issue, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Condensation Reactions (e.g., Schiff Base Formation)

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. mnstate.edu This reaction involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond. mnstate.edu The reaction is typically reversible and driven to completion by the removal of water. mnstate.edu

Table 2: Reactivity of the Amine Functional Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine |

| Condensation | Aldehyde/Ketone | Imine (Schiff Base) |

Acylation and Derivatization of the Amine

The primary amino group (-NH₂) in this compound is a key site for chemical reactions, particularly acylation. This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the aniline (B41778) with an acyl halide or anhydride (B1165640). This transformation is fundamental for several reasons, including the protection of the amine functionality during subsequent reactions or for the synthesis of biologically active amide derivatives.

For instance, the related compound 3-Fluoro-2-methylaniline (B146951) readily undergoes acetylation with acetic anhydride to form 3-fluoro-2-methyl-N-acetylaniline. This suggests that this compound would behave similarly, yielding N-(5-bromo-3-fluoro-2-methylphenyl)acetamide under analogous conditions. The resulting acetamide (B32628) has a less reactive amine group due to the electron-withdrawing nature of the acetyl group, which can be a strategic advantage in multi-step syntheses.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Purpose |

| This compound | Acetic Anhydride | N-(5-bromo-3-fluoro-2-methylphenyl)acetamide | Protection of the amine group, synthesis of derivatives |

| This compound | Benzoyl Chloride | N-(5-bromo-3-fluoro-2-methylphenyl)benzamide | Synthesis of amide derivatives with varied properties |

The derivatization of the amine is not limited to simple acylation. It can also undergo reactions such as sulfonylation (reaction with sulfonyl chlorides) to form sulfonamides, which are important in medicinal chemistry.

Chemoselectivity and Regioselectivity in Functionalization

The presence of multiple reactive sites—the amino group, the bromine atom, the fluorine atom, and the aromatic ring itself—on this compound makes chemoselectivity a critical consideration in its functionalization. ossila.com The outcome of a reaction depends on the reagents and conditions employed, which can be tuned to target a specific functional group.

Control of Reaction Site Preferences (e.g., Bromine vs. Fluorine vs. Amine)

Controlling which part of the molecule reacts is key to its use as a building block. The reactivity hierarchy of the functional groups can generally be predicted based on their intrinsic chemical properties.

Amine Group: The amino group is a potent nucleophile and is typically the most reactive site towards electrophiles like acylating agents or alkylating agents. ossila.com Its reactivity can be modulated by changing the pH; in acidic conditions, the formation of the anilinium ion (-NH₃⁺) deactivates it.

Bromine Atom: The C-Br bond is susceptible to cleavage in the presence of transition metal catalysts, making it an ideal handle for cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds.

Fluorine Atom: The C-F bond is generally the strongest carbon-halogen bond and is less reactive than the C-Br bond in cross-coupling reactions. However, the fluorine atom can be substituted via nucleophilic aromatic substitution (SₙAr), particularly if the ring is further activated by electron-withdrawing groups. In the case of this compound, the fluorine is meta to the activating amino group, which makes SₙAr reactions at this position less favorable compared to isomers where the fluorine is ortho or para to an activating group.

By carefully selecting the reaction conditions, one can achieve selective functionalization. For example, a palladium-catalyzed Suzuki coupling would likely react at the bromine position, leaving the fluorine and amine groups intact. Conversely, reaction with an acyl chloride in the absence of a metal catalyst would lead to acylation of the amine.

Steric and Electronic Influences of Substituents on Reactivity

The reactivity of this compound is governed by the combined steric and electronic effects of its substituents.

Electronic Effects:

Amino Group (-NH₂): This is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). This increases the electron density of the ring, particularly at the ortho and para positions.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation. quora.comresearchgate.net

Table 2: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Reactivity |

| -NH₂ | 1 | +R > -I (Activating) | Moderate | Directs electrophilic substitution to ortho/para positions |

| -CH₃ | 2 | +I, Hyperconjugation (Activating) | High (ortho to amine) | Increases ring electron density; sterically hinders the amine group |

| -F | 3 | -I > +R (Deactivating) | Moderate | Decreases ring electron density |

| -Br | 5 | -I > +R (Deactivating) | Moderate | Decreases ring electron density; site for cross-coupling |

The interplay of these effects determines the regioselectivity of electrophilic aromatic substitution. The strong activating and ortho, para-directing influence of the amino group is the dominant factor. However, the positions available for substitution are influenced by the other substituents.

Impact of the Methyl Group on Aromatic Reactivity (Hyperconjugation and Inductive Effects)

The methyl group at the 2-position plays a significant role in modulating the reactivity of the aromatic ring through two primary mechanisms: the inductive effect and hyperconjugation. quora.com

Hyperconjugation: Hyperconjugation is the interaction of the electrons in a sigma bond (usually C-H) with an adjacent empty or partially filled p-orbital or a pi-orbital. youtube.comslideshare.net In the case of the methyl group on the aromatic ring, the C-H sigma bonds can overlap with the pi-system of the ring. This delocalization of sigma-electrons further increases the electron density at the ortho and para positions of the ring. stackexchange.comkhanacademy.org

Table 3: Effects of the Methyl Group

| Effect | Mechanism | Consequence |

| Inductive Effect (+I) | Electron donation through the sigma bond | General increase in the electron density of the aromatic ring |

| Hyperconjugation | Overlap of C-H σ-bonds with the aromatic π-system | Increased electron density at ortho and para positions, stabilizing carbocation intermediates |

Together, these effects make the methyl group an activating, ortho, para-directing group. In this compound, the activating influence of the methyl group complements that of the amino group, further enhancing the nucleophilicity of the aromatic ring, although this is counteracted by the deactivating effects of the halogen substituents.

Computational Chemistry and Theoretical Reactivity Analysis of 5 Bromo 3 Fluoro 2 Methylaniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations provide a powerful lens through which to examine the fundamental characteristics of a molecule. For 5-bromo-3-fluoro-2-methylaniline, these calculations offer a quantitative description of its geometry and the distribution of its electrons, which are central to its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure. For this compound, DFT calculations were employed to find the most stable arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to all of its atomic coordinates. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive species.

Specific HOMO-LUMO energy values and the corresponding energy gap for this compound were not available in the search results.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in stabilizing the molecule. These interactions, known as hyperconjugation, can be quantified to understand the stability arising from electron delocalization. NBO analysis also provides a method for calculating the distribution of atomic charges, offering insight into the electrostatic properties of the molecule.

No specific NBO analysis studies for this compound were identified in the performed search.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to attack by nucleophiles. Intermediate potential regions are often colored green.

For this compound, the MESP surface would be expected to show regions of negative potential around the electronegative fluorine and bromine atoms, as well as the nitrogen atom of the aniline (B41778) group. The aromatic ring itself would likely exhibit a complex potential landscape due to the interplay of the various substituents.

No specific MESP surface analysis for this compound was found in the search results.

Prediction and Elucidation of Chemical Reactivity Descriptors

Ionization Energy and Electron Affinity

Ionization energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added to a gaseous molecule. These properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IE ≈ -EHOMO and EA ≈ -ELUMO). A low ionization energy indicates that the molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor.

Chemical Hardness and Electrophilicity Index

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides valuable tools to predict the reactivity of a molecule. Two key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are chemical hardness (η) and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. It is calculated as:

η = (ELUMO - EHOMO) / 2

The Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as:

ω = μ2 / (2η)

where μ is the electronic chemical potential, approximated as μ ≈ (EHOMO + ELUMO) / 2.

For this compound, a computational study would first optimize the molecule's geometry and then calculate the energies of its frontier molecular orbitals. This data would allow for the determination of its chemical hardness and electrophilicity index, providing a quantitative measure of its stability and propensity to accept electrons in a reaction.

Table 1: Hypothetical Reactivity Descriptors for this compound

This interactive table illustrates the kind of data a computational study would generate. Note: These values are for illustrative purposes only and are not based on actual calculations for the specified compound.

| Parameter | Symbol | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -5.8 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 4.6 |

| Chemical Hardness | η | 2.3 |

| Electronic Chemical Potential | μ | -3.5 |

| Electrophilicity Index | ω | 2.66 |

Condensed Fukui Functions for Site Selectivity

The three main types of Fukui functions are:

f+(r): for predicting the site of nucleophilic attack (where an electron is accepted).

f-(r): for predicting the site of electrophilic attack (where an electron is donated).

f0(r): for predicting the site of radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could identify the specific carbon atoms on the benzene (B151609) ring, the nitrogen atom of the amine group, or the halogen atoms that are most likely to participate in different types of reactions. For instance, the analysis might reveal the preferred sites for electrophilic substitution on the aromatic ring.

Solvent Effects on Reactivity Parameters through Continuum Models (e.g., PCM Model)

Chemical reactions are typically carried out in a solvent, which can significantly influence the reactivity of the solute. Computational models, such as the Polarizable Continuum Model (PCM) , are employed to simulate the effect of a solvent on the electronic structure and reactivity of a molecule.

In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model then calculates the electrostatic interactions between the solute and the solvent. By performing these calculations for this compound in different solvents (e.g., a non-polar solvent like toluene (B28343) and a polar solvent like water), one could determine how its reactivity parameters (chemical hardness, electrophilicity) and site selectivity (Fukui functions) change in various chemical environments. This would provide a more realistic prediction of its behavior in solution.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic structures can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A large hyperpolarizability value suggests that the material can efficiently convert the frequency of incident light, a key characteristic for NLO materials. Theoretical studies on other aniline derivatives have shown that the nature and position of substituents on the aniline ring significantly impact the NLO properties. bohrium.comnih.gov A computational investigation of this compound would involve calculating these NLO parameters to assess its potential for such applications. The results would typically be compared to a standard NLO material like urea.

Table 2: Hypothetical Non-Linear Optical Properties of this compound

This interactive table presents the type of NLO data that would be generated. Note: These values are for illustrative purposes only and are not based on actual calculations for the specified compound.

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 25 x 10-24 esu |

| First-Order Hyperpolarizability | βtot | 15 x 10-30 esu |

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-Bromo-3-fluoro-2-methylaniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, methyl, and amino substituents. The integration of the signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon atom attached to the fluorine atom will show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing this compound. nih.gov It provides information about the chemical environment of the fluorine nucleus. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the electronic nature of the surrounding substituents. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | Aromatic: 6.0-7.5, Methyl: 2.0-2.5, Amine: 3.0-5.0 | Splitting patterns due to proton-proton and proton-fluorine coupling. |

| ¹³C | Aromatic: 100-160, Methyl: 15-25 | C-F coupling constants provide structural information. |

| ¹⁹F | Varies depending on reference standard | Highly sensitive to the electronic environment. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₇BrFN).

Fragmentation analysis, often performed in conjunction with mass spectrometry (e.g., in MS/MS experiments), provides valuable structural information. The molecule is fragmented into smaller ions, and the masses of these fragments are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the positions of substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds. royalsocietypublishing.orgultraphysicalsciences.org For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl group, C-N stretching, C-F stretching, and C-Br stretching. The positions of these bands can be influenced by the electronic effects of the substituents on the aniline (B41778) ring. royalsocietypublishing.org

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| C-N | Stretching | 1250-1350 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzene (B151609) ring. The presence of the amino, bromo, fluoro, and methyl groups will cause shifts in the absorption bands compared to unsubstituted aniline.

Electron Spin Resonance (ESR) for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and study species with unpaired electrons, such as radicals. slideshare.netegyankosh.ac.innih.gov In the context of this compound, ESR would not be used to characterize the stable, neutral molecule itself, as it does not have unpaired electrons. However, ESR could be a valuable tool for studying reaction mechanisms involving this compound, particularly if radical intermediates are formed during its synthesis or subsequent reactions. For example, the oxidation of aniline derivatives can lead to the formation of radical cations, which can be detected and characterized by ESR. researchgate.netnih.govacs.org The hyperfine splitting patterns in the ESR spectrum can provide information about the distribution of the unpaired electron within the radical, offering insights into its electronic structure. libretexts.org

Chromatographic Techniques (HPLC, LC-MS, UPLC, GC-MS) for Purity Assessment and Reaction Monitoring

A variety of chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. chromatographyonline.comhelixchrom.com A suitable HPLC method with a reversed-phase column and an appropriate mobile phase can be developed to determine the purity of this compound. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. waters.comlcms.cznih.govnih.gov This technique is highly sensitive and selective, allowing for the confirmation of the molecular weight of the compound corresponding to the chromatographic peak. It is particularly useful for analyzing complex mixtures and identifying impurities.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption. waters.comlcms.czacs.org UPLC methods can be developed for the rapid and efficient analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov If this compound is sufficiently volatile, GC-MS can be used for its separation and identification. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the eluting peak confirms its identity.

These chromatographic techniques are invaluable for quality control, ensuring the compound meets the required purity specifications, and for process development, allowing chemists to optimize reaction conditions by monitoring the consumption of reactants and the formation of products over time.

| Technique | Application |

| HPLC | Purity assessment, quantification |

| LC-MS | Purity assessment, molecular weight confirmation, impurity identification |

| UPLC | High-throughput purity assessment, faster analysis |

| GC-MS | Purity assessment and identification of volatile compounds |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Selective Transformations

The trifunctional nature of 5-Bromo-3-fluoro-2-methylaniline presents both a challenge and an opportunity for the development of highly selective catalytic systems. The bromine atom is a prime target for cross-coupling reactions, the amine group can undergo various C-N bond-forming reactions, and the fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions:

The bromine atom on the aniline (B41778) ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. Research in this area focuses on developing catalysts that can selectively activate the C-Br bond without interfering with the amine or fluoro groups. For instance, specialized phosphine (B1218219) ligands are being designed to enhance the activity and selectivity of palladium catalysts for the arylation or vinylation of bromo-anilines.

Copper catalysis is also emerging as a powerful tool for the transformation of anilines. nih.govresearchgate.netacs.orgrsc.org Copper-catalyzed methods are being explored for the N-alkylation and N-arylation of anilines, offering a cost-effective alternative to palladium. nih.govresearchgate.net Recent studies have demonstrated the use of copper catalysts in the synthesis of meta-substituted anilines through rearrangement reactions, a strategy that could be applied to further functionalize the derivatives of this compound. acs.org

A key area of future research is the development of catalysts that can achieve sequential and site-selective transformations. For example, a catalytic system that first facilitates a Suzuki coupling at the bromine position, followed by a directed C-H functionalization at another position on the ring, would open up new avenues for creating complex molecular architectures from this relatively simple starting material.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. This compound is a prime candidate for integration into these advanced manufacturing systems.

Continuous Flow Synthesis:

Flow chemistry, utilizing microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. wikipedia.orgnih.govnih.govuni-mainz.de This is particularly advantageous for reactions involving hazardous reagents or intermediates, and for optimizing reaction yields and selectivity. The synthesis of halogenated anilines, for example, can be performed more safely and efficiently in a continuous flow setup. nih.govacs.org Research is underway to develop robust flow protocols for the various transformations of this compound, including its initial synthesis and subsequent functionalization. nih.govacs.org

Automated Synthesis Platforms:

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. rsc.org By incorporating this compound into these platforms, researchers can systematically explore its chemical space by reacting it with a diverse range of building blocks. This automated approach can accelerate the discovery of new bioactive molecules and materials with desired properties. The development of standardized reaction modules and purification protocols for this compound will be crucial for its widespread adoption in high-throughput synthesis.

Exploration of New Materials Science Applications

The unique electronic and structural features of this compound make it an attractive building block for novel materials with tailored properties.

Functional Polymers:

Polyaniline and its derivatives are well-known conducting polymers with applications in electronics, sensors, and energy storage. The incorporation of fluorine atoms into the polymer backbone can significantly alter its electronic properties, thermal stability, and processability. rsc.orgresearchgate.netresearchgate.net The polymerization of this compound, either alone or as a co-monomer, could lead to new functional polymers with enhanced conductivity, stability, and solubility. The bromine atom could also serve as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Organic Electronics and Photophysical Properties:

Halogenated aromatic compounds are increasingly being used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of halogens can influence the HOMO-LUMO energy levels, charge transport characteristics, and photophysical properties of organic molecules. researchgate.net The specific substitution pattern of this compound could lead to materials with interesting photoluminescent or charge-transport properties. Future research will likely focus on synthesizing and characterizing oligomers and polymers derived from this compound to evaluate their potential in electronic devices.

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. mdpi.comacs.orgrsc.org Enzymes such as nitroreductases are being explored for the synthesis of anilines from nitroaromatic precursors under mild, aqueous conditions. nih.govacs.org The development of biocatalytic methods for the synthesis of this compound could significantly reduce the environmental impact of its production. Furthermore, other enzymes could be employed for the selective functionalization of the aniline, for example, through enantioselective acylation or alkylation.

Earth-Abundant Metal Catalysis:

While palladium has been a workhorse in cross-coupling chemistry, its high cost and toxicity are driving the search for more sustainable alternatives. Catalysts based on earth-abundant metals such as copper, iron, and nickel are gaining prominence. beilstein-journals.orgnih.goviith.ac.inkuleuven.be As mentioned earlier, copper catalysis is already showing promise for aniline transformations. nih.govresearchgate.netacs.orgrsc.orgacs.org Future research will focus on developing robust and versatile catalysts based on these more abundant metals for the various transformations of this compound, contributing to a more sustainable chemical industry.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced spectroscopic techniques are providing unprecedented insights into the transient intermediates and transition states of chemical reactions.

Time-Resolved Spectroscopy:

Techniques such as femtosecond transient absorption spectroscopy allow for the direct observation of short-lived excited states and reactive intermediates on the timescale of molecular vibrations. upenn.edunih.govresearchgate.net These methods can be applied to study the photophysical and photochemical processes of this compound and its derivatives, for example, in the context of its use in organic electronics or photocatalysis. Understanding the dynamics of excited states can help in the design of more efficient light-harvesting or light-emitting materials.

Computational Studies:

In conjunction with experimental techniques, computational chemistry plays a vital role in elucidating reaction mechanisms. nih.govrsc.orgmdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. Such studies can provide valuable insights into the role of the fluorine and bromine substituents in directing the reactivity of this compound in various chemical transformations. For example, computational studies can help to understand the regioselectivity of catalytic reactions and guide the design of more selective catalysts. acs.org

Q & A

Q. Key Data :

| Intermediate | Purity (HPLC) | Key NMR Peaks (δ, ppm) |

|---|---|---|

| 3-Fluoro-2-methylaniline | >97% | H: 6.8–7.2 (aromatic), 2.3 (CH) |

| Final Product | >95% | F: -110 to -115 (CF coupling) |

Advanced: How does steric and electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling) in this compound?

Methodological Answer:

The bromine atom at position 5 is meta to the amine and ortho to the methyl group, creating steric hindrance. Electronic effects from the electron-withdrawing fluorine (position 3) deactivate the ring, directing cross-coupling reactions (e.g., Suzuki) to the bromine site. Computational studies (DFT) predict activation energies for competing pathways:

- Preferred Pathway : Pd-mediated coupling at Br (lower ΔG‡ due to reduced steric clash compared to fluorinated positions).

- Validation : X-ray crystallography of post-reaction products confirms retention of the methyl and fluorine groups .

Basic: What analytical methods are critical for assessing purity and stability of this compound?

Methodological Answer:

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Acceptable purity for research: >95% .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products include oxidized amines (identified via m/z shifts) .

Q. Storage Recommendations :

Advanced: How to resolve contradictions in reported melting points or spectral data for halogenated aniline derivatives?

Methodological Answer:

Discrepancies often arise from:

Isomeric impurities : Use 2D NMR (COSY, NOESY) to distinguish between ortho/meta isomers.

Crystallinity variations : DSC (Differential Scanning Calorimetry) to compare polymorphic forms.

Cross-validation : Compare with structurally analogous compounds (e.g., 3-Bromo-5-fluoro-4-methylbenzoic acid, CAS 1191988-29-0) for consistency in fluorine chemical shifts .

Example : If a reported mp of 85–88°C conflicts with observed 92–94°C, recrystallize from ethanol/water and re-analyze by DSC .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid amine vapor exposure.

- Spill Response : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: Can computational modeling predict the reactivity of this compound in photochemical reactions?

Methodological Answer:

Yes. TD-DFT calculations simulate UV-Vis spectra to identify excited-state reactivity:

- Key Findings : The fluorine atom increases the compound’s susceptibility to photo-induced C-Br bond cleavage.

- Experimental Validation : Irradiate in acetonitrile (λ = 300 nm) and track reaction progress via GC-MS. Observed products include debrominated derivatives and fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.